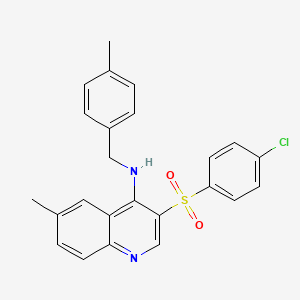

3-((4-chlorophenyl)sulfonyl)-6-methyl-N-(4-methylbenzyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

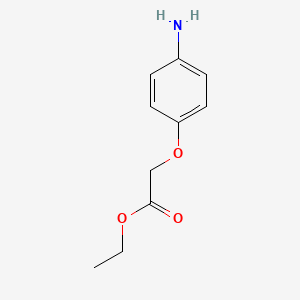

The compound “3-((4-chlorophenyl)sulfonyl)-6-methyl-N-(4-methylbenzyl)quinolin-4-amine” is a chemical entity. It belongs to the class of nitrogen-containing heterocycles such as quinoline . These types of compounds have been found to have potential as antileishmanial agents .

Synthesis Analysis

The synthesis of similar compounds involves several steps . For instance, the synthesis of pyrazolo[3,4-b]-quinoline with N-alkyl derivatives involves treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a well-known nitrogenous tertiary base . The quinoline core is substituted with a sulfonyl group attached to a 4-chlorophenyl group, a methyl group, and a N-(4-methylbenzyl) group.Applications De Recherche Scientifique

Synthesis and Chemical Transformations :

- The compound has been used in the synthesis of complex chemical structures. For instance, a study explored the use of similar sulfone compounds for the synthesis and cycloaddition of substituted o-quinodimethanes (Lenihan & Shechter, 1999).

- Another study discussed the synthesis of 3‐(4‐chlorophenyl)‐1‐phenyl‐3‐(p‐tolylsulfonylamino)propan‐1‐one, highlighting the chemical processes involved in forming such compounds (Yu et al., 2004).

Biological and Pharmacological Studies :

- Quinoline derivatives, including those similar to the compound , have been synthesized and evaluated for their antioxidant activity. These compounds showed significant antioxidant potential in various in vitro assays (Bocchini et al., 2020).

- In another study, similar quinoline-based sulfonamide derivatives were synthesized and evaluated for their pro-apoptotic effects on cancer cells. The compounds activated certain cellular pathways, leading to cell death (Cumaoğlu et al., 2015).

Chemical Structure Analysis and Theoretical Studies :

- The chemical structures of compounds related to 3-((4-chlorophenyl)sulfonyl)-6-methyl-N-(4-methylbenzyl)quinolin-4-amine have been extensively analyzed, providing insights into their molecular properties and potential applications (Kamaraj et al., 2021).

Antiviral and Anticancer Properties :

- Research has also been conducted on derivatives of similar compounds to assess their antiviral and anticancer activities. For example, thiadiazole sulfonamides containing a quinoline ring system were synthesized and showed anti-tobacco mosaic virus activity (Chen et al., 2010).

Orientations Futures

The future directions for this compound could involve further exploration of its potential as an antileishmanial agent, given the promising results seen with similar nitrogen-containing heterocycles . More research could also be done to understand its synthesis, chemical reactions, and mechanism of action in more detail.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O2S/c1-16-3-6-18(7-4-16)14-27-24-21-13-17(2)5-12-22(21)26-15-23(24)30(28,29)20-10-8-19(25)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCILGXZETYPMCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-6-methyl-N-(4-methylbenzyl)quinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazolin e-2,3'-indoline]-5-yl}acetamide](/img/structure/B2717056.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2717057.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2717058.png)

![6-Bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717061.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717063.png)

![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2717067.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717072.png)

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-[(1-hydroxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2717078.png)